molecular formula C6H9ClN6O B13147657 N-((4-Chloro-6-(methylamino)-1,3,5-triazin-2-yl)oxy)acetimidamide

N-((4-Chloro-6-(methylamino)-1,3,5-triazin-2-yl)oxy)acetimidamide

Cat. No.: B13147657
M. Wt: 216.63 g/mol
InChI Key: IWXTYDMIMRZYPL-UHFFFAOYSA-N
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Description

N-((4-Chloro-6-(methylamino)-1,3,5-triazin-2-yl)oxy)acetimidamide is a chemical compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-Chloro-6-(methylamino)-1,3,5-triazin-2-yl)oxy)acetimidamide typically involves the reaction of 4-chloro-6-(methylamino)-1,3,5-triazine with acetimidamide. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction conditions often include the use of solvents such as dimethyl sulfoxide or acetonitrile, and the reaction temperature is maintained between 50-80°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((4-Chloro-6-(methylamino)-1,3,5-triazin-2-yl)oxy)acetimidamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the triazine ring can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical properties and reactivity.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the triazine ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively, are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazine derivatives, while hydrolysis can lead to the formation of simpler amides and carboxylic acids.

Scientific Research Applications

N-((4-Chloro-6-(methylamino)-1,3,5-triazin-2-yl)oxy)acetimidamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-((4-Chloro-6-(methylamino)-1,3,5-triazin-2-yl)oxy)acetimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-6-(methylamino)pyrimidine: Similar in structure but with a pyrimidine ring instead of a triazine ring.

    6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Another compound with a similar functional group but different ring structure.

Uniqueness

N-((4-Chloro-6-(methylamino)-1,3,5-triazin-2-yl)oxy)acetimidamide is unique due to its specific triazine ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H9ClN6O

Molecular Weight

216.63 g/mol

IUPAC Name

N'-[[4-chloro-6-(methylamino)-1,3,5-triazin-2-yl]oxy]ethanimidamide

InChI

InChI=1S/C6H9ClN6O/c1-3(8)13-14-6-11-4(7)10-5(9-2)12-6/h1-2H3,(H2,8,13)(H,9,10,11,12)

InChI Key

IWXTYDMIMRZYPL-UHFFFAOYSA-N

Isomeric SMILES

C/C(=N\OC1=NC(=NC(=N1)NC)Cl)/N

Canonical SMILES

CC(=NOC1=NC(=NC(=N1)NC)Cl)N

Origin of Product

United States

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